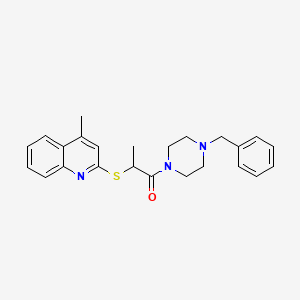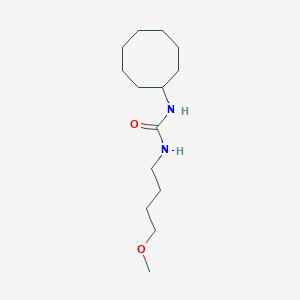![molecular formula C18H26FN3O B7681680 N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABAergic drugs. It is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme GABA-transaminase (GABA-T). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
作用机制
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a potent inhibitor of GABA-T, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide leads to an increase in the levels of GABA in the brain, which can have several effects on neuronal excitability and neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing the levels of GABA, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can reduce neuronal excitability and increase inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide are primarily related to its inhibition of GABA-T and the subsequent increase in the levels of GABA in the brain. Some of the effects that have been observed include:
1. Increased inhibitory neurotransmission: By increasing the levels of GABA, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can enhance inhibitory neurotransmission, leading to a reduction in neuronal excitability.
2. Reduced seizure activity: GABAergic drugs have been shown to be effective in reducing seizure activity, and N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is no exception. Its inhibition of GABA-T can reduce the likelihood of seizures.
3. Anxiolytic and antidepressant effects: GABAergic drugs have also been shown to have anxiolytic and antidepressant effects. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have similar effects in animal models.
实验室实验的优点和局限性
The advantages of using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments include its potent inhibition of GABA-T, which can lead to an increase in the levels of GABA in the brain. This can have several effects on neuronal excitability and neurotransmission, making it a useful tool for studying these processes. However, there are also some limitations to using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, including:
1. Further studies on its potential therapeutic applications in neurological and psychiatric disorders.
2. Studies on its potential use in reducing drug-seeking behavior and addiction.
3. Development of new derivatives of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide with improved pharmacokinetic and pharmacodynamic properties.
4. Studies on the long-term effects of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide on neuronal excitability and neurotransmission.
In conclusion, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that acts as a potent inhibitor of GABA-T. It has shown promise in several areas of research, including epilepsy, addiction, anxiety and depression. Its mechanism of action involves an increase in the levels of GABA in the brain, leading to several effects on neuronal excitability and neurotransmission. While there are some limitations to using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, it remains a useful tool for studying these processes. There are also several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, which could lead to the development of new therapies for neurological and psychiatric disorders.
合成方法
The synthesis of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves several steps, starting from the reaction of 2-fluorobenzaldehyde with cyclopentylamine to form the intermediate 4-(2-fluorophenyl)piperidine. This intermediate is then reacted with 3-bromopropionyl chloride to form N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. The final product is obtained after several purification steps, including recrystallization and column chromatography.
科学研究应用
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its potent inhibition of GABA-T leads to an increase in the levels of GABA in the brain, which can have beneficial effects on neuronal excitability and neurotransmission. Some of the areas of research where N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has shown promise include:
1. Epilepsy: N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been tested in clinical trials for the treatment of refractory epilepsy, with promising results.
2. Addiction: GABAergic drugs have been shown to be effective in reducing drug-seeking behavior and addiction. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been tested in animal models of addiction and has shown promise in reducing cocaine and methamphetamine self-administration.
3. Anxiety and Depression: GABAergic drugs have also been studied for their potential use in the treatment of anxiety and depression. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-16-7-3-4-8-17(16)22-13-11-21(12-14-22)10-9-18(23)20-15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXSGPWUZGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)


![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)